molecular formula C9H9ClO B158101 2-(4-Chlorophenyl)-2-methyloxirane CAS No. 1669-70-1

2-(4-Chlorophenyl)-2-methyloxirane

Cat. No.: B158101
CAS No.: 1669-70-1
M. Wt: 168.62 g/mol
InChI Key: NAEOVJSSTOAABI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methyloxirane, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

1669-70-1

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-methyloxirane

InChI

InChI=1S/C9H9ClO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3

InChI Key

NAEOVJSSTOAABI-UHFFFAOYSA-N

SMILES

CC1(CO1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1(CO1)C2=CC=C(C=C2)Cl

Synonyms

2-(4-CHLOROPHENYL)-2-METHYLOXIRANE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by following general procedure 3. DMSO was added to NaH (1 equiv.) and heated to 65° C. for 1 h. THF was added at the same temperature and heated for another 10 min. After 10 min., the reaction mixture was cooled to 0° C. Trimethylsulfonium iodide (1 equiv.) was added and stirred for 10 min. after which the solution of 1-(4-chlorophenyl)ethanone (1 equiv.) in THF was added dropwise. After complete addition, the reaction mixture was stirred at RT for 2 h. The product was detected by LCMS and the reaction mixture was poured into ice water, extracted in diethyl ether (4×50mL), dried over Na2SO4 and concentrated at 25° C. to obtain the product.
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Synthesis routes and methods II

Procedure details

DMSO was added to NaH (1 equiv.) and heated to 65° C. for 1 h. THF was added at the same temperature and heated for another 10 min. After 10 min., the reaction mixture was cooled to 0° C. Trimethylsulfonium iodide (1 equiv.) was added and the contents were stirred for 10 min. after which the solution of 1-(4-chlorophenyl)ethanone (1 equiv.) in THF was added dropwise. After complete addition, the reaction mixture was stirred at RT for 2 h; the reaction was monitored by LCMS. After completion, the reaction mixture was poured in ice water, extracted in diethyl ether (4×50 mL), dried over sodium sulfate and concentrated at 25° C. to get the crude product. 1H NMR (CDCl3, freebase) δ (ppm): 7.38 (m, 4H), 2.97 (d, 1H), 2.78 (d, 1H), 1.69 (s, 3H).
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Synthesis routes and methods III

Procedure details

To a stirred and cooled solution (0°-5° C.) of 4-chloro-α-methylstyrene (15.2g) in chloroform (350 mL), add m-chloroperbenzoic acid (21.6 g). Stir the reaction mixture for 1 hr by which time all starting material will haye reacted to give virtually a single product. Remove the m-chlorobenzoic acid formed by washing chloroform solution with aqueous NaHCO3 followed by water (150 mL). Dry the chloroform solution (Na2SO4) and evaporate to dryness to provide a colorless oil. Distill the oil in vacuo (1 mm) and collect fractions distilling between 65°-72° to give the title compound (8.8 g).
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